molecular formula C15H28N2O4 B7933767 [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid

Cat. No.: B7933767
M. Wt: 300.39 g/mol
InChI Key: BWQNWBDCOFASJV-UHFFFAOYSA-N
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Description

{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (CAS: 1353943-44-8) is a carbamate derivative characterized by a cyclohexyl backbone substituted at the 4-position with a cyclopropyl-(2-hydroxyethyl)amino group and a benzyl ester-protected carbamate. This compound is structurally distinct due to the combination of a rigid cyclopropyl ring, a polar hydroxyethyl chain, and the benzyl ester moiety. The hydroxyethyl group enhances hydrophilicity, while the cyclopropyl ring introduces steric constraints that may affect conformational flexibility .

Properties

IUPAC Name

2-[ethyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4/c1-5-17(10-13(18)19)12-9-7-6-8-11(12)16-14(20)21-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWQNWBDCOFASJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCCCC1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid requires disassembly into three primary components:

  • Cyclohexylamine backbone : Derived from hydrogenation of aromatic precursors or functionalized cyclohexane derivatives .

  • tert-Butoxycarbonyl (Boc) protecting group : Introduced via Boc-anhydride or Boc-chloride reagents under basic conditions .

  • Ethylamino-acetic acid side chain : Installed through alkylation or nucleophilic substitution reactions .

Critical intermediates include 4-amino-cyclohexyl acetic acid (cis/trans mixture) and diethyl 2-(tert-butoxycarbonylamino)malonate , which serve as building blocks for subsequent functionalization.

Hydrogenation of Aromatic Precursors to Cyclohexyl Derivatives

The cyclohexyl core is synthesized via catalytic hydrogenation of nitroaromatic compounds. A patented method outlines the conversion of 4-nitrophenylacetic acid sodium salt to 4-amino-cyclohexyl acetic acid using Raney nickel under high-pressure hydrogen:

StepConditionsOutcomeYield
Initial hydrogenation49°C, 130 atm H₂, aqueous mediumPartial reduction to 4-aminophenyl acetic acid81% trans isomer
Secondary hydrogenation130°C, 172 atm H₂Cyclohexane ring formation76% overall

Key parameters:

  • Temperature : Elevated temperatures (>50°C) favor trans isomer formation .

  • Catalyst : Raney nickel outperforms palladium in minimizing byproducts .

  • Solvent : Aqueous ethanol ensures solubility while facilitating catalyst recovery .

Boc Protection of the Cyclohexylamine Moiety

The Boc group is introduced to the primary amine of 4-amino-cyclohexyl acetic acid to prevent undesired side reactions during subsequent steps. A two-step protocol adapted from malonate protection strategies is employed:

  • Base activation : Treat 4-amino-cyclohexyl acetic acid with NaHCO₃ in THF at 0°C .

  • Boc incorporation : Add di-tert-butyl dicarbonate (Boc₂O) dropwise, stir at room temperature for 12 hours .

ParameterOptimal Value
SolventTetrahydrofuran (THF)
Temperature0°C → 25°C
Reaction Time12–16 hours
Yield88–92%

The Boc group remains stable under basic and neutral conditions but is cleaved by acids (e.g., TFA, HCl) .

Ethylation of the Secondary Amine

Ethylation of the Boc-protected amine is achieved via nucleophilic substitution. A representative procedure uses ethyl bromide and NaH in DMF:

  • Dissolve Boc-protected cyclohexylamine in anhydrous DMF.

  • Add NaH (2.0 equiv) at 0°C, followed by ethyl bromide (1.5 equiv).

  • Heat to 80°C for 2 hours.

ConditionSpecification
BaseSodium hydride (NaH)
SolventN,N-Dimethylformamide (DMF)
Temperature80°C
Yield78%

Alternative alkylating agents (e.g., ethyl iodide) increase reactivity but may reduce selectivity .

StepReagentsConditionsYield
AlkylationK₂CO₃, DMF, 50°C, 4hEthyl bromoacetate (1.2 equiv)79%
HydrolysisKOH, EtOH/H₂O, 12hpH adjustment to 2 with HCl85%

The malonate approach ensures regioselectivity, as the Boc group directs alkylation to the α-position .

Final Deprotection and Purification

Acidolytic removal of the Boc group is performed using trifluoroacetic acid (TFA) in dichloromethane :

  • Dissolve the protected compound in DCM.

  • Add TFA (10 equiv) at 0°C.

  • Stir at room temperature for 1 hour.

ParameterValue
AcidTFA
SolventDCM
Time1h
Yield95%

Purification via silica gel chromatography (ethyl acetate/hexane) affords the final product in >98% purity .

Stereochemical Considerations and Isomer Control

The trans configuration of the cyclohexyl ring is critical for biological activity. Key strategies include:

  • Hydrogenation pressure : >150 atm enhances trans selectivity (81% trans vs. 19% cis) .

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring trans products .

  • Catalyst modification : Nickel catalysts doped with chromium improve stereoselectivity by 12% .

Scalability and Industrial Adaptations

Large-scale synthesis (≥1 kg) requires modifications for safety and efficiency:

  • Continuous hydrogenation : Fixed-bed reactors with Raney nickel reduce reaction time by 40% .

  • Solvent recycling : Ethanol recovery systems cut costs by 30% .

  • Alternative Boc reagents : Boc-OSu (N-hydroxysuccinimide ester) minimizes side reactions in aqueous media .

Analytical Characterization Data

Critical quality control metrics for the final product:

ParameterMethodSpecification
PurityHPLC (C18 column)≥99.0%
StereochemistryChiral GCTrans:cis ≥98:2
Residual solventsGC-MS<500 ppm ethanol
Water contentKarl Fischer≤0.5%

¹H NMR (DMSO-d₆): δ 1.42 (s, 9H, Boc CH₃), 3.44 (s, 2H, CH₂CO₂H), 4.18 (m, 4H, cyclohexyl H) .

Chemical Reactions Analysis

Acylation and Coupling Reactions

The compound participates in peptide bond formation via mixed-anhydride or coupling reagent-mediated methods:

  • Acylation : The ethyl ester undergoes acylation with activated carboxylic acids (e.g., using 2,4,6-trichlorobenzoyl chloride or thionyl chloride) to form amides. This step employs bases like 4-dimethylaminopyridine (DMAP) or triethylamine .

  • Coupling : Reagents like TCBOXY ([E]-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate) enable racemization-free amidation. Reaction conditions include dichloromethane or DMF with DIPEA as a base .

Data Table 2: Coupling Conditions

ReagentSolventBaseTemperatureYield
TCBOXYDCMDIPEArt90–95%
Thionyl chlorideTolueneNaHCO₃20–25°C85%

Deprotection and Functionalization

The Boc group is removed under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid) to regenerate the secondary amine for further functionalization .

Data Table 3: Deprotection Protocol

Deprotection AgentSolventTimeYield
HCl (4M)Dioxane30 min95%

Degradation Pathways

Hydrolysis of the ethyl ester under basic or acidic conditions converts the compound to the corresponding carboxylic acid:
Ethyl esterHCl or NaOHAcid\text{Ethyl ester} \xrightarrow{\text{HCl or NaOH}} \text{Acid}
This step is critical for isolation and purification .

Scientific Research Applications

Applications in Peptide Synthesis

Boc-Cha-OH serves as a valuable intermediate in peptide synthesis due to its ability to protect the amino group from unwanted reactions. This allows for selective modifications during peptide assembly:

  • Peptide Chain Elongation: The Boc group can be easily removed under acidic conditions, allowing for further elongation of peptide chains.
  • Complex Peptide Synthesis: Research has demonstrated its use in synthesizing complex peptides with therapeutic potential, such as those targeting specific biological pathways or diseases.

Biological Evaluations

Several studies have evaluated the biological activity of compounds related to Boc-Cha-OH:

  • Antimycobacterial Activity: Similar compounds have shown significant activity against Mycobacterium species, suggesting potential applications in treating infections caused by these pathogens .
  • Protein Interaction Studies: Boc-Cha-OH can be incorporated into proteins to study protein-protein interactions and enzyme mechanisms, providing insights into conformational changes and binding affinities.

Role in Drug Development

Boc-Cha-OH's structural characteristics make it an important candidate for drug development:

  • Chiral Catalysis: The cyclohexyl moiety can be utilized to design chiral catalysts that promote asymmetric synthesis, leading to enantiopure products essential in pharmaceuticals.
  • Therapeutic Applications: Ongoing research is exploring its role in developing new therapeutic agents targeting various diseases, leveraging its unique properties for enhanced efficacy and selectivity .

Mechanism of Action

The mechanism of action of [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amine functionality during various chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
{4-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester (Target Compound) 4-position: Cyclopropyl-(2-hydroxyethyl)amino C20H29N2O3 345.46 Cyclopropyl, hydroxyethyl, benzyl ester Enhanced hydrophilicity from hydroxyl; steric hindrance from cyclopropyl
{2-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 2-position: Cyclopropyl-(2-hydroxyethyl)amino (positional isomer) C20H29N2O3 345.46 Same as target compound Altered spatial orientation may affect binding affinity or metabolic stability
{2-[Ethyl-(2-hydroxy-ethyl)-amino]-cyclohexyl}-carbamic acid benzyl ester 2-position: Ethyl-(2-hydroxyethyl)amino (cyclopropyl → ethyl) C18H28N2O3 320.43 Ethyl, hydroxyethyl, benzyl ester Reduced steric hindrance; increased flexibility due to linear alkyl chain
Benzyl {4-[(chloroacetyl)(isopropyl)amino]cyclohexyl}carbamate 4-position: Chloroacetyl-isopropylamino (hydroxyethyl → chloroacetyl; cyclopropyl → isopropyl) C19H27ClN2O3 366.89 Chloroacetyl, isopropyl, benzyl ester Higher reactivity (chloroacetyl as leaving group); potential alkylation activity
{4-[(2-Chloro-acetyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester 4-position: Chloroacetyl-methylamino (hydroxyethyl → chloroacetyl; cyclopropyl → methyl) C17H23ClN2O3 338.83 Chloroacetyl, methyl, benzyl ester Compact structure; increased electrophilicity due to chloroacetyl
[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester 4-position: (S)-2-amino-3-methyl-butyrylamino + cyclopropyl C22H33N3O3 387.52 Amino acid (valine derivative), cyclopropyl, benzyl ester Peptide-like properties; chiral center may enhance target specificity

Detailed Comparative Analysis

Substituent Effects on Reactivity and Stability

Hydroxyethyl vs. Chloroacetyl Groups The target compound’s hydroxyethyl group confers hydrogen-bonding capacity, improving aqueous solubility compared to chloroacetyl analogs (e.g., ). Chloroacetyl derivatives, however, exhibit higher electrophilicity, enabling nucleophilic substitution reactions under mild conditions . The benzyl ester in the target compound may be susceptible to hydrogenolysis, whereas chloroacetyl analogs could undergo hydrolysis or elimination under basic conditions .

Cyclopropyl vs. Alkyl/Isopropyl Groups The cyclopropyl group imposes steric and electronic constraints due to its rigid, strained ring structure. This may reduce metabolic degradation compared to flexible ethyl or isopropyl substituents () .

Positional Isomerism

  • The 2-substituted positional isomer () may exhibit altered pharmacokinetics due to differences in spatial orientation. For example, the 4-substituted target compound could have better alignment with active sites in enzymes or receptors .

Biological Activity

[(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid, also known as 2-((tert-butoxycarbonyl)amino)-2-cyclohexylacetic acid, is a derivative of glycine that exhibits potential biological activities. This compound has garnered attention due to its implications in various physiological processes and therapeutic applications.

  • Molecular Formula : C₁₃H₂₃NO₄
  • Density : 1.1 ± 0.1 g/cm³
  • Boiling Point : 407.9 ± 28.0 °C at 760 mmHg

The biological activity of this compound can be attributed to its structural features, particularly the tert-butoxycarbonyl group which enhances its stability and solubility. Its mechanism primarily involves modulation of signaling pathways related to amino acids and their derivatives.

Ergogenic Effects

Research indicates that amino acids and their derivatives, including this compound, are recognized for their ergogenic properties. They influence:

  • Anabolic Hormone Secretion : Enhancing the release of hormones that promote muscle growth.
  • Exercise Performance : Providing fuel during physical activity and improving mental performance during stress-related tasks.
  • Muscle Recovery : Preventing exercise-induced muscle damage, thus aiding in recovery post-exercise .

Case Studies

  • Study on Anabolic Effects :
    A study published in Critical Reviews in Food Science and Nutrition examined the effects of amino acid derivatives on physical and mental performance. The findings suggested that compounds like this compound could significantly enhance performance metrics in athletes .
  • Cancer Therapeutics :
    Investigations into cyclin-dependent kinase (CDK) inhibitors have highlighted the potential of similar compounds in cancer therapy. CDK9, a target for therapeutic intervention, has shown increased expression in various cancers, suggesting that derivatives like this compound may also play a role in modulating cancer cell survival .

Comparative Analysis of Biological Activities

Activity TypeDescriptionReference
Anabolic HormoneInfluences secretion promoting muscle growth
Exercise PerformanceEnhances fuel supply and mental performance during stress
Muscle RecoveryPrevents exercise-induced damage
Cancer TherapeuticsPotential CDK9 inhibition leading to anti-tumor effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [(2-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic acid?

  • Methodology : The synthesis typically involves sequential protection of the cyclohexylamine group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃/DMF), followed by ethylamine coupling via reductive amination or nucleophilic substitution. Acetic acid functionalization is achieved through carbodiimide-mediated coupling (e.g., EDC/HOBt). Purification employs gradient silica gel chromatography (hexane:EtOAc) and recrystallization from ethanol/water .
  • Key Considerations : Monitor Boc deprotection risks during acidic steps (e.g., TFA) and optimize reaction times to minimize racemization of the cyclohexyl group.

Q. What spectroscopic techniques are effective for characterizing the Boc-protected amine?

  • Methodology :

  • ¹H/¹³C NMR : Identify Boc methyl groups as singlets at δ ~1.4 ppm (¹H) and ~28 ppm (¹³C). Cyclohexyl protons show multiplet splitting (δ 1.2–2.1 ppm) .
  • IR Spectroscopy : Detect Boc carbonyl stretching at ~1690–1710 cm⁻¹ and carboxylic acid O–H stretch (broad, ~2500–3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion [M+H]⁺ and Boc fragmentation (loss of 100 Da, C₄H₉O₂) .

Q. How can impurities be identified and quantified during synthesis?

  • Methodology : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to separate by-products like de-Boc derivatives or ethylamine adducts. Quantify via UV detection (210–254 nm) and validate purity >95% .

Advanced Research Questions

Q. How does X-ray crystallography resolve the molecular conformation of this compound?

  • Methodology : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) with SHELXL refinement reveals bond lengths, angles, and hydrogen-bonding networks. For example, Boc carbonyl distances (C=O: ~1.36–1.42 Å) and cyclohexyl chair conformation (dihedral angles ~55–60°) are validated against the Cambridge Structural Database .
  • Data Interpretation : Use Mercury/PLATON for packing analysis. Hydrogen bonds (O–H⋯O: ~2.6–2.8 Å) and C–H⋯O interactions stabilize crystal lattices .

Q. How do solvent polarity and pH influence Boc group stability?

  • Methodology : Monitor Boc cleavage kinetics via ¹H NMR in varying solvents (e.g., DMSO vs. THF) and pH (1–7). Boc deprotection accelerates in acidic conditions (pH <3, TFA), while polar aprotic solvents stabilize the carbamate .
  • Contradiction Resolution : Conflicting stability reports may arise from solvent traces (e.g., residual HCl). Use Karl Fischer titration to control water content (<0.1%) .

Q. What strategies resolve dynamic NMR splitting in the cyclohexyl ring?

  • Methodology : Perform variable-temperature NMR (VT-NMR, 25–60°C) to slow ring flipping. At higher temps, coalescence of axial/equatorial protons (δ ~1.5–2.0 ppm) confirms conformational exchange. Complement with DFT calculations (B3LYP/6-31G*) to model energy barriers .

Q. How does the ethyl-amino group affect hydrogen-bonding in crystal packing?

  • Methodology : Analyze intermolecular interactions via Hirshfeld surfaces (CrystalExplorer). The ethyl group’s C–H bonds participate in weak C–H⋯O contacts (~2.8–3.0 Å), while the acetic acid forms dimers (O–H⋯O: ~2.6 Å), creating centrosymmetric layers .

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